molecular formula C21H13F2N3O2S B7541008 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B7541008
M. Wt: 409.4 g/mol
InChI Key: MNWZQNZDPHHYBK-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that features a benzamide core structure with fluorine and benzothiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Fluorobenzoyl Group: This step involves the acylation of the benzothiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as pyridine.

    Coupling with Fluorobenzamide: The final step involves coupling the intermediate with 3-fluorobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interaction with biological macromolecules and its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-[2-(tri-fluoro-methyl)phenyl]benzamide
  • 3-bromo-N-[2-(tri-fluoro-methyl)phenyl]benzamide
  • 3-iodo-N-[2-(tri-fluoro-methyl)phenyl]benzamide

Uniqueness

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide is unique due to the presence of both fluorine and benzothiazole groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with unique electronic characteristics.

Properties

IUPAC Name

3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2N3O2S/c22-14-5-1-3-12(9-14)19(27)24-16-7-8-17-18(11-16)29-21(25-17)26-20(28)13-4-2-6-15(23)10-13/h1-11H,(H,24,27)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWZQNZDPHHYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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